Phleomycin D1
Vue d'ensemble
Description
Phleomycin D1 is a glycopeptide antibiotic originally isolated from the bacterium Streptomyces verticillus . It contains a (4’R)-4’,5’-dihydro-2,4’-bi-1,3-thiazole-2’,4-diyl moiety with a 4-guanidylbutylaminocarbonyl group attached to the 4-position of the terminal thiazole ring . It is a member of the Bleomycin/Phleomycin family .
Molecular Structure Analysis
Phleomycin D1 contains a (4’R)-4’,5’-dihydro-2,4’-bi-1,3-thiazole-2’,4-diyl moiety with a 4-guanidylbutylaminocarbonyl group attached to the 4-position of the terminal thiazole ring . The disruption of planarity of this ring and the similarities between FePLM‐ and FeBLM‐mediated DNA cleavage have led researchers to conclude that a partial intercalative mode of binding is not feasible .
Chemical Reactions Analysis
Like all phleomycins, Phleomycin D1 can form complexes with redox-active metals such as Co, Cu, and Fe . It causes cell death by binding and cleaving DNA .
Physical And Chemical Properties Analysis
Phleomycin D1 is a glycopeptide antibiotic, structurally related to the antibiotic, bleomycin . It is mainly composed of phelomycin D1 in a copper chelate and hydrochloride salt form . It is blue in color due to the presence of copper ion Cu 2+ .
Applications De Recherche Scientifique
DNA Damage and Cell Cycle Arrest in Yeasts : Phleomycin D1 induces DNA damage, leading to growth inhibition and cell cycle arrest in the G2-phase in the fission yeast Schizosaccharomyces pombe. This effect makes phleomycin useful for studying DNA damage and cell cycle checkpoints in yeast models (Belenguer et al., 1995).
Use in Genetic Engineering : The ble gene from transposon Tn5, which confers resistance to phleomycin, can be used as a dominant selectable marker in Saccharomyces cerevisiae. This enables the direct selection of phleomycin-resistant transformants on rich media (Gatignol et al., 1987).
Selectable Marker for Eukaryotes : The Sh ble gene from Streptoalloteichus hindustanus encodes a protein conferring resistance to phleomycin, and has been used as a selectable marker for both lower and higher eukaryotes in laboratory settings (Drocourt et al., 1990).
Comparison with Other Bleomycin Family Drugs : Phleomycin D1, along with other members of the bleomycin family, has different DNA sequence selectivities. This variability is significant for the development of novel cancer chemotherapeutic drugs (Chen et al., 2016).
Checkpoint Response in Yeast : Phleomycin D1 plays a role in checkpoint response following DNA damage in Saccharomyces cerevisiae. The related Tel1 protein in yeast regulates the checkpoint response to phleomycin treatment (Nakada et al., 2003).
Antitumour Properties : Initially discovered in Japan, phleomycin has been evaluated for potential antitumour activity. This exploration has contributed to the understanding of its effect on various tumours (Bradner & Pindell, 1962).
Drug Delivery Vector : Phleomycin has been examined in combination with adenovirus dodecahedron as a drug delivery vector. This innovative approach aims to improve drug bioavailability and efficacy (Żochowska et al., 2009).
Study of DNA Interactions : Research has been conducted to understand how phleomycin interacts with DNA, including its coordination mode and the resulting DNA cleavage. This knowledge is crucial for its application in cancer therapy (Stokowa-Sołtys et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[(4R)-4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16,18,20-24,27-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,17,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,27+,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCMIVBLVUHDHK-ZSNHEYEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=N[C@H](CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86N20O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336409 | |
Record name | Zeocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phleomycin D1 | |
CAS RN |
11031-11-1 | |
Record name | Zeocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11031-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phleomycin D1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011031111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zeocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHLEOMYCIN D1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0VC1NEK5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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